3-Iminopentanediamide
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Overview
Description
3-Iminopentanediamide is a chemical compound with the molecular formula C5H9N3O2 and a molecular weight of 143.14 g/mol It is known for its unique structure, which includes an imino group attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iminopentanediamide can be achieved through several methods. One common approach involves the reaction of pentanediamide with an appropriate imine source under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Iminopentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The imino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-Iminopentanediamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iminopentanediamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. This interaction can modulate biochemical pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopentanediamide: Similar structure but with an amino group instead of an imino group.
3-Oxopentanediamide: Contains an oxo group instead of an imino group.
3-Thiopentanediamide: Features a thiol group in place of the imino group.
Uniqueness
3-Iminopentanediamide is unique due to its imino group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
6339-95-3 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-iminopentanediamide |
InChI |
InChI=1S/C5H9N3O2/c6-3(1-4(7)9)2-5(8)10/h6H,1-2H2,(H2,7,9)(H2,8,10) |
InChI Key |
KQYBPPFYUPLUOX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)CC(=O)N)C(=O)N |
Origin of Product |
United States |
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